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molecular formula C11H11BrO B066607 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 165730-10-9

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B066607
M. Wt: 239.11 g/mol
InChI Key: ILFZPAUIJLEEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943658B2

Procedure details

A slurry of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (U.S. Pat. No. 5,401,758) (24.97 g, 0.104 mol) and CuCN (18.7 g, 0.208 mol) in NMP (160 mL) was heated at 175° C. for 4 h. After cooling to rt, the reaction mixture was poured into EtOAc (300 mL) and water (200 mL) with stirring. After 15 min, the solid was collected and the filter cake was rinsed with EtOAc (150 mL). The resulting two layers were separated and the aqueous portion was extracted with EtOAc (150 mL×3). The combined organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give a dark oil, which was divided into three portions and purified by flash chromatography on silica gel (120 g) eluting with EtOAc/Hexane mixtures to provide the title compound as a near colorless oil after concentration in vacuo (17.8 g, 90% yield). HPLC Ret. time: 2.55 min. LCMS MH+ (m/z) 186.31. 1H NMR: (DMSO-d6, 400 MHz): δ 8.13 (s, 1H), 8.11 (d, 1H), 7.78 (d, 1H), 3.10 (s, 2H), 1.15 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CuCN
Quantity
18.7 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]([CH3:13])([CH3:12])[C:8]2=[O:11])=[CH:4][CH:3]=1.[C:14]([Cu])#[N:15].CCOC(C)=O.O>CN1C(=O)CCC1>[CH3:12][C:7]1([CH3:13])[C:8](=[O:11])[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([C:14]#[N:15])[CH:10]=2)[CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2CC(C(C2=C1)=O)(C)C
Step Two
Name
CuCN
Quantity
18.7 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
160 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
the filter cake was rinsed with EtOAc (150 mL)
CUSTOM
Type
CUSTOM
Details
The resulting two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with EtOAc (150 mL×3)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a dark oil, which
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (120 g)
WASH
Type
WASH
Details
eluting with EtOAc/Hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(CC2=CC=C(C=C2C1=O)C#N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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